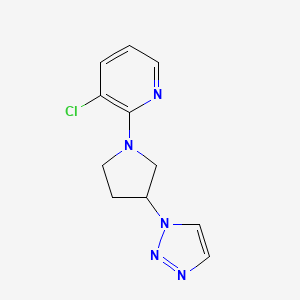
2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine is a complex organic compound featuring a pyridine ring substituted with a chloro group and a triazole ring attached to a pyrrolidine moiety
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
For instance, some triazole derivatives have been reported to inhibit acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
Biochemical Pathways
For example, some triazole derivatives have been shown to inhibit the enzyme acetylcholinesterase, which plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter .
Result of Action
Compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit significant binding affinity to Heat shock protein 90 (HSP90), a molecular chaperone that plays a crucial role in the folding and assembly of many proteins . The interaction between this compound and HSP90 is characterized by hydrogen bond and hydrophobic interactions .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant anti-proliferative activities, particularly in certain cancer cell lines . This is likely due to its ability to bind to HSP90 and disrupt its function, leading to the degradation of client proteins and ultimately inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the N-terminal ATP-binding pocket of HSP90 . This binding disrupts the normal function of HSP90, leading to the degradation of its client proteins and the inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
Similar compounds have been reported to be thermally stable, with decomposition onset temperatures ranging from 147 to 228 °C .
Metabolic Pathways
Given its interaction with HSP90, it may be involved in pathways related to protein folding and degradation .
Subcellular Localization
Given its interaction with HSP90, it may be localized to areas of the cell where HSP90 is abundant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine typically involves multiple steps, starting with the formation of the pyridine core One common approach is the reaction of 3-chloropyridine with a suitable pyrrolidine derivative under controlled conditions to introduce the pyrrolidine ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to achieve high yields and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product. Continuous flow chemistry can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine can undergo various chemical reactions, including:
Oxidation: The chloro group on the pyridine ring can be oxidized to form a chloro-pyridine oxide.
Reduction: The compound can be reduced to remove the chloro group, resulting in a different pyridine derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Chloro-pyridine oxide
Reduction: Chloro-free pyridine derivative
Substitution: Various substituted triazole derivatives
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the production of advanced materials and catalysts.
Comparison with Similar Compounds
2-(3-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine
2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-4-chloropyridine
2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-chloropyridine
Uniqueness: 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the triazole ring. This combination of structural features imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-2-[3-(triazol-1-yl)pyrrolidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c12-10-2-1-4-13-11(10)16-6-3-9(8-16)17-7-5-14-15-17/h1-2,4-5,7,9H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOZDVIBBMDLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopentyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2923206.png)
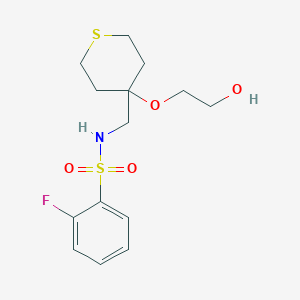
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923209.png)
![2,5-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2923210.png)
![3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2923211.png)
![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)
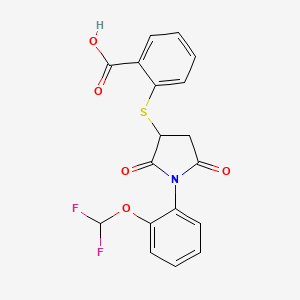
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)
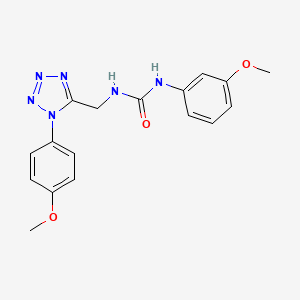
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)
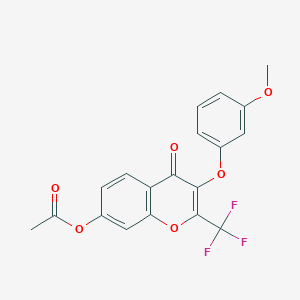
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2923225.png)
![N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2923226.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2923228.png)
